molecular formula C9H12N2O3S B13230896 Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Cat. No.: B13230896
M. Wt: 228.27 g/mol
InChI Key: HOZZLDNMDXVBIB-UHFFFAOYSA-N
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Description

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, an ester group, and a sulfur-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with ethylamine to form an intermediate, which is then reacted with sulfur-containing reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing moiety may play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-4-carboxylate: Similar structure but with a different position of the ester group.

    Ethyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups and the position of these groups on the pyridine ring.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl 2-(ethylsulfonimidoyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-3-15(10,13)8-7(9(12)14-2)5-4-6-11-8/h4-6,10H,3H2,1-2H3

InChI Key

HOZZLDNMDXVBIB-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=C(C=CC=N1)C(=O)OC

Origin of Product

United States

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